copper;2-azanidylethylazanide

Beschreibung

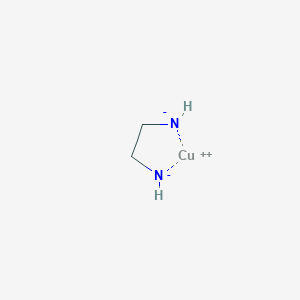

Copper;2-azanidylethylazanide is a coordination complex featuring a copper ion bound to the 2-azanidylethylazanide ligand. The compound’s structure, inferred from analogous cobalt complexes (e.g., cobalt;2-azanidylethylazanide), suggests an octahedral geometry around the copper center, with additional counterions (e.g., sulfate) balancing the charge .

Applications of such complexes may span catalysis and materials science, as azanide ligands are known to stabilize transition metals in redox-active states, enabling electron-transfer processes .

Eigenschaften

Molekularformel |

C2H6CuN2 |

|---|---|

Molekulargewicht |

121.63 g/mol |

IUPAC-Name |

copper;2-azanidylethylazanide |

InChI |

InChI=1S/C2H6N2.Cu/c3-1-2-4;/h3-4H,1-2H2;/q-2;+2 |

InChI-Schlüssel |

ONFUTDADALZYRE-UHFFFAOYSA-N |

Kanonische SMILES |

C(C[NH-])[NH-].[Cu+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Copper;2-azanidylethylazanide can be synthesized through the reaction of copper(II) salts with ethylenediamine. One common method involves dissolving copper(II) sulfate in water and then adding ethylenediamine to the solution. The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a blue solid. The reaction can be represented as follows:

CuSO4+2C2H8N2→[Cu(C2H8N2)2]SO4

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Copper;2-azanidylethylazanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(III) complexes.

Reduction: It can be reduced to copper(I) complexes.

Substitution: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Ligands such as ammonia or other amines.

Major Products Formed

Oxidation: Copper(III) complexes.

Reduction: Copper(I) complexes.

Substitution: Complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Copper;2-azanidylethylazanide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its anticancer properties due to its ability to interact with DNA.

Industry: Used in electroplating and as a stabilizer in polymer production

Wirkmechanismus

The mechanism of action of copper;2-azanidylethylazanide involves its ability to coordinate with various biological molecules. In medicinal applications, it can bind to DNA and induce oxidative stress, leading to cell death. The compound’s interaction with enzymes and proteins can also disrupt cellular processes, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Key Properties of Copper;2-azanidylethylazanide and Analogous Complexes

*Inferred from ligand behavior in analogous systems.

Key Findings from Comparative Studies

Ligand Flexibility and Metal Specificity: The 2-azanidylethylazanide ligand demonstrates versatility, coordinating to both Cu²⁺ and Co²⁺ with similar geometries. Platinum analogs (e.g., platinum;2-azanidylethylazanide dihydrate) show superior hydrolytic stability, likely due to the inert nature of Pt²⁺, making them suitable for aqueous-phase catalysis .

Electronic and Redox Behavior: this compound is expected to display redox activity similar to [Cu(HLPz)Cl]n, a 1D polymer with a Cu₂Cl₂ core.

Polymeric copper complexes (e.g., [Cu(HLPz)Cl]n) underscore the role of ligand design in achieving structural dimensionality, suggesting that 2-azanidylethylazanide could enable novel metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.